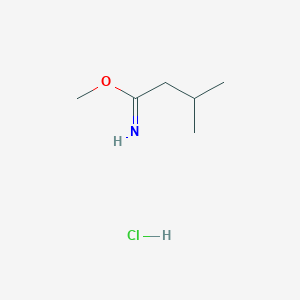![molecular formula C5H7ClF2O2S B1432713 [1-(Difluoromethyl)cyclopropyl]methanesulfonyl chloride CAS No. 1780653-72-6](/img/structure/B1432713.png)
[1-(Difluoromethyl)cyclopropyl]methanesulfonyl chloride
Vue d'ensemble
Description
1-(Difluoromethyl)cyclopropylmethanesulfonyl chloride, also known as DFMC, is an organosulfur compound used in a variety of scientific applications. This versatile compound is used for a variety of purposes, including synthesis of pharmaceuticals, organic synthesis, and as a reagent in biochemical and physiological experiments. DFMC has a number of advantages over other compounds, including its stability, low toxicity, and the ability to be used in a variety of experimental setups. In
Applications De Recherche Scientifique
Stereoselective Transformation in Organic Synthesis
[1-(Difluoromethyl)cyclopropyl]methanesulfonyl chloride is utilized in stereoselective transformations of carboxylic esters to trisubstituted olefins. This involves a cyclopropyl–allyl rearrangement, particularly useful for creating trisubstituted olefins with high stereoselectivity (Kananovich, Hurski, & Kulinkovich, 2007).
Electrochemical Applications
In the field of electrochemistry, this compound has been applied in the study of the electrochemical properties of vanadium pentoxide films. This research explored its use in ionic liquids, highlighting its potential in energy storage applications (Su, Winnick, & Kohl, 2001).
Novel Rearrangement and CC Bond Formation
The compound is also significant in novel rearrangements and carbon-carbon bond formation. For instance, it has been used in the treatment of certain fluoropropenyl derivatives, leading to the synthesis of various dienes (Ando et al., 2005).
Research in Organic Synthesis and Solvent Reactions
It has been used as a raw material in the synthesis of methylsulfonamide, demonstrating its versatility in organic synthesis (Zhao Li-fang, 2002). Additionally, it plays a role in studying the one-electron reduction of methanesulfonyl chloride and its intermediates in various solvent reactions, which is crucial for understanding reaction mechanisms in organic chemistry (Tamba et al., 2007).
Catalysis and Synthesis
In catalysis, this compound has been utilized in iron-catalyzed cyclopropanation processes, showing its efficacy in producing difluoromethyl-cyclopropanes (Duan et al., 2017).
N-arylation and Radiopharmaceutical Development
It also finds application in the mild Pd-catalyzed N-arylation of methanesulfonamide and related nucleophiles, demonstrating its importance in developing safer synthesis methods (Rosen et al., 2011). Furthermore, its labeled form has been synthesized for potential use in radiopharmaceutical development for positron emission tomography (McCarron & Pike, 2003).
Propriétés
IUPAC Name |
[1-(difluoromethyl)cyclopropyl]methanesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClF2O2S/c6-11(9,10)3-5(1-2-5)4(7)8/h4H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAEHAOGULIKNPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CS(=O)(=O)Cl)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClF2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(Difluoromethyl)cyclopropyl]methanesulfonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















![(3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl)methanamine](/img/structure/B1432651.png)